MELK-8a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

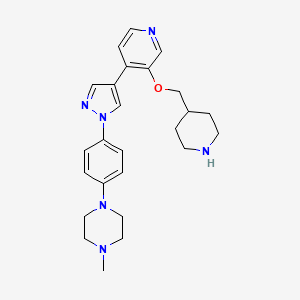

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFBSGVUERKSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MELK-8a: A Potent and Selective Inhibitor of Maternal Embryonic Leucine Zipper Kinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target in oncology due to its overexpression in a variety of cancers and its critical role in tumorigenesis, including cell cycle progression, apoptosis, and the maintenance of cancer stem cells.[1][2] This document provides a comprehensive technical overview of MELK-8a, a highly potent and selective small-molecule inhibitor of MELK. We will delve into its target profile, mechanism of action, and the methodologies used for its characterization. This guide is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize and further investigate this compound as a potential anti-cancer agent.

Introduction to this compound

This compound is a novel, ATP-competitive inhibitor of MELK with high potency and selectivity.[3][4] Its development has provided a valuable chemical probe to elucidate the biological functions of MELK and to explore its potential as a therapeutic target. This guide will summarize the key quantitative data, detail the experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows.

Target Profile and Potency of this compound

This compound demonstrates nanomolar potency against MELK and exhibits significant selectivity over other kinases. The following tables summarize the in vitro inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [5]

| Kinase | IC50 (nM) |

| MELK | 2 |

Table 2: Off-Target Kinase Inhibitory Activity of this compound [5]

| Kinase | IC50 (µM) |

| Flt3 (ITD) | 0.18 |

| Haspin | 0.19 |

| PDGFRα | 0.42 |

Table 3: Cellular Activity of this compound in Breast Cancer Cell Lines [6]

| Cell Line | IC50 (µM) |

| MDA-MB-468 | 2.3 ± 0.4 |

| MDA-MB-231 | 1.7 ± 0.4 |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of MELK, which in turn disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. Inhibition of MELK by this compound leads to a delay in mitotic entry, associated with the reduced activation of key mitotic regulators such as Aurora A, Aurora B, and CDK1.[5][6]

The broader MELK signaling network is intricate and involves multiple downstream effectors. MELK is known to phosphorylate and regulate the activity of several proteins involved in cell cycle progression and apoptosis, including CDC25B, a phosphatase that activates CDK1 to promote mitotic entry. Furthermore, MELK interacts with and phosphorylates the transcription factor FOXM1, a master regulator of mitotic gene expression, including targets like Aurora B and Survivin.[7] MELK has also been implicated in the JNK/c-JUN pathway and in the regulation of p53.[7][8]

Caption: A diagram illustrating the central role of MELK in regulating key downstream signaling pathways involved in cell cycle progression and apoptosis, and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MELK and other kinases.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP. The ATP concentration is typically kept at or near the Km value for the specific kinase.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A DMSO control is included.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period to allow for the kinase reaction to proceed.

-

Detection: Measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This is a luminescent assay where the light output is proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology (Resazurin Assay):

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).[6]

-

Resazurin Addition: Add resazurin solution to each well and incubate for a few hours. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

-

Data Analysis: Normalize the fluorescence readings to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis and Immunoblotting

Objective: To investigate the effect of this compound on cell cycle progression and the phosphorylation status of key cell cycle proteins.

Methodology:

-

Cell Synchronization: Synchronize cells at a specific phase of the cell cycle. For example, a double thymidine block can be used to arrest HeLa cells at the G1/S boundary.[5]

-

This compound Treatment: Release the cells from the block and treat them with this compound or a vehicle control (DMSO).

-

Cell Lysis: Harvest the cells at various time points post-treatment and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies against proteins of interest (e.g., phospho-PLK1, Cyclin B1, phospho-CDK1, and total protein controls), followed by incubation with the appropriate HRP-conjugated secondary antibodies.

-

Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A flowchart outlining the key experimental steps for the in vitro and cellular characterization of the MELK inhibitor, this compound.

Conclusion

This compound is a valuable research tool for investigating the complex biology of MELK and its role in cancer. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug developers to design and execute further studies aimed at validating MELK as a therapeutic target and advancing the development of novel anti-cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

MELK-8a chemical structure and properties

An In-depth Technical Guide to MELK-8a

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as NVS-MELK8a, is a small molecule inhibitor targeting the MELK serine/threonine kinase.[1][2][3] Its chemical identity and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Formal Name | 1-methyl-4-[4-[4-[3-(4-piperidinylmethoxy)-4-pyridinyl]-1H-pyrazol-1-yl]phenyl]-piperazine, monohydrochloride | [3][4] |

| Synonyms | NVS-MELK8a, this compound hydrochloride | [1][2][3] |

| CAS Number | 2096992-20-8 | [3][5] |

| Molecular Formula | C₂₅H₃₃ClN₆O | [6] |

| Molecular Weight | 469.02 g/mol | [5][6] |

| Appearance | Solid | [3][6] |

| Purity | ≥95% to 99.87% | [1][3][6] |

| SMILES | CN(CC1)CCN1C(C=C2)=CC=C2N3C=C(C(C=CN=C4)=C4OCC5CCNCC5)C=N3.Cl | [3] |

| InChI | InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H | [3] |

| Solubility | 0.22 g/L (at pH 6.8); ~1 mg/mL in PBS (pH 7.2) | [1][4][7] |

| Storage | Store at -20°C | [2][4] |

| Stability | ≥ 4 years at -20°C | [3][4] |

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of MELK kinase activity. Its primary mechanism of action is the inhibition of this kinase, which is implicated in various cellular processes such as cell cycle progression, proliferation, and apoptosis.[8][9][10] Overexpression of MELK is common in several cancers, making it an attractive therapeutic target.[10]

In Vitro Potency and Selectivity

This compound demonstrates high potency against MELK and selectivity over other kinases.

Table 2: IC₅₀ Values of this compound for Various Kinases

| Target | IC₅₀ | ATP Concentration | Reference |

| MELK | 2 nM | 20 µM | [1][5] |

| MELK | 140 nM | 2 mM | [1][7] |

| Flt3 (ITD) | 0.18 µM | Not specified | [2][3][11] |

| Haspin | 0.19 µM | Not specified | [2][3][11] |

| PDGFRα | 0.42 µM | Not specified | [2][3][11] |

| KIT | >10 µM | Not specified | [3][4] |

Selectivity: In a broad kinase panel screen (456 kinases), this compound at 1 µM only inhibited seven off-target kinases with greater than 85% inhibition, demonstrating its high selectivity.[1][7] The compound is reported to be at least 90-fold more selective for MELK.[1][7]

Cell-Based Activity

This compound effectively inhibits the growth of various cancer cell lines.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ | Reference |

| MDA-MB-468 | Breast Cancer | ~0.06 - 0.11 µM | [1][3][7] |

| MCF-7 | Breast Cancer | ~1.2 - 3.68 µM | [1][3][7] |

Pharmacokinetic Properties

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Permeability | Good | Caco-2 assay | [1][7] |

| Tₘₐₓ | 0.4 hours | 30 mg/kg, subcutaneous, C57BL/6 mice | [1][7] |

| Cₘₐₓ | 6.6 µM | 30 mg/kg, subcutaneous, C57BL/6 mice | [1][7] |

| Oral Bioavailability | 3.6% | 10 mg/kg, oral, C57BL/6 mice | [1][7] |

Signaling Pathways

Inhibition of MELK by this compound disrupts several downstream signaling pathways crucial for cancer cell proliferation and survival. Pharmacological inhibition of MELK can induce G2/M phase arrest, leading to polyploidy and eventual apoptosis.[8] One of the key mechanisms involves the transcription factor FOXM1, which is phosphorylated and activated by MELK.[9] Activated FOXM1 promotes the expression of mitotic regulators. A loss of MELK function can also lead to an accumulation of DNA double-strand breaks, triggering the ATM-Chk2-p53 DNA damage response pathway.[12]

Caption: this compound inhibits MELK, disrupting the FOXM1 pathway and promoting apoptosis.

Experimental Protocols

This section outlines the methodologies for key experiments involving this compound.

Cell Proliferation Assay

This protocol is used to determine the IC₅₀ value of this compound in cancer cell lines.

Caption: Workflow for determining the anti-proliferative IC₅₀ of this compound.

Methodology:

-

Cell Culture: Culture cancer cell lines (e.g., MDA-MB-468, MCF-7) under standard conditions.

-

Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).[2][8] Include a vehicle control (e.g., DMSO).

-

Viability Assessment: Measure cell viability using a suitable assay, such as a luminescent ATP assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Cell Signaling

This protocol is used to investigate the effect of this compound on cellular signaling pathways.

Methodology:

-

Cell Treatment: Culture cells (e.g., HeLaS3, A375) to 70-80% confluency.[2] For cell cycle experiments, synchronize cells using a method like a double thymidine block.[2]

-

Compound Incubation: Treat cells with this compound at the desired concentration (e.g., 3 µM) or vehicle (DMSO) for various time points (e.g., 1, 6, 24 hours).[2]

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., phosphorylated Aurora A/B, CDK1, total MELK) and a loading control (e.g., ACTINB).[2]

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the impact of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Seed cells (e.g., HeLa) and treat them with this compound (e.g., 5 µM) or vehicle control for different durations (e.g., 24, 48, 72 hours).[8]

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C.

-

Staining: Rehydrate the cells with PBS, treat with RNase A, and stain the cellular DNA with propidium iodide (PI).

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases, as well as any polyploid populations.[8]

In Vivo Pharmacokinetic Study

This protocol is designed to evaluate the pharmacokinetic profile of this compound in an animal model.

Methodology:

-

Animal Model: Use appropriate mouse strains (e.g., C57BL/6).[1][7]

-

Compound Administration: Administer this compound via the desired route (e.g., subcutaneous injection at 30 mg/kg or oral gavage at 10 mg/kg).[1][7] The formulation for subcutaneous administration may involve a vehicle like PBS.[1]

-

Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples to isolate plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and oral bioavailability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 7. glpbio.com [glpbio.com]

- 8. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Maternal embryonic leucine zipper kinase (MELK): a novel regulator in cell cycle control, embryonic development, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 1922153-17-0 [chemicalbook.com]

- 12. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

MELK-8a Induced Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms by which the maternal embryonic leucine zipper kinase (MELK) inhibitor, MELK-8a, induces cell cycle arrest in cancer cells. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows involved in studying this process.

Core Concepts of this compound-Mediated Cell Cycle Arrest

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis. MELK plays a crucial role in mitotic progression, and its inhibition has emerged as a promising therapeutic strategy. This compound is a potent and selective inhibitor of MELK that has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines. This arrest is mediated through the modulation of key cell cycle regulatory proteins and activation of DNA damage response pathways.

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting cell growth and inducing cell cycle arrest has been quantified across various cancer cell lines. The following tables summarize key data points from multiple studies.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 60 | [1] |

| MCF-7 | Breast Cancer | 1200 | [1] |

| HeLa | Cervical Cancer | 1900 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1700 ± 400 | [3] |

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| DMSO (Control) | 55.2 | 25.3 | 19.5 | Adapted from[4] |

| 5 µM this compound (48h) | 15.8 | 10.1 | 74.1 | Adapted from[5] |

Table 3: Quantitative Changes in Key Protein Expression/Phosphorylation Following MELK Inhibition

| Protein | Change upon MELK Inhibition | Fold Change (approx.) | Cell Line | Reference |

| p-PLK1 (Thr210) | Decreased | 2.5-fold decrease | U87, LN229 | Adapted from[6] |

| Cyclin B1 | Decreased | 2-fold decrease | U87, LN229 | Adapted from[6] |

| p-CDK1 (Tyr15) | Increased | 2-fold increase | HeLa | Adapted from[5] |

| p-ATM (Ser1981) | Increased | Not specified | Bladder Cancer Cells | [7] |

| p-p53 (Ser15) | Increased | Not specified | Glioblastoma Cells | [8] |

Signaling Pathways of this compound Induced Cell Cycle Arrest

This compound induces cell cycle arrest through two primary, interconnected signaling pathways: the disruption of G2/M progression and the activation of the ATM/Chk2/p53 DNA damage response pathway.

G2/M Phase Arrest Pathway

Inhibition of MELK by this compound disrupts the normal progression of the G2/M phase of the cell cycle. MELK is known to phosphorylate and regulate the activity of key mitotic proteins. Its inhibition leads to a decrease in the phosphorylation of Polo-like kinase 1 (PLK1) at Threonine 210, a critical step for its activation.[6] This, in turn, affects the activation of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry.[5] The observed decrease in Cyclin B1 levels and the increase in the inhibitory phosphorylation of CDK1 at Tyrosine 15 are hallmarks of a G2/M arrest.[5][6]

ATM/Chk2/p53 Pathway Activation

In some cellular contexts, the inhibition of MELK can lead to the activation of the DNA damage response pathway, even in the absence of direct DNA damaging agents. This is thought to be a consequence of mitotic stress and abnormal chromosome segregation. Inhibition of MELK leads to the activation of Ataxia Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates and activates Checkpoint Kinase 2 (Chk2).[7] Activated Chk2 then phosphorylates p53, leading to its stabilization and activation.[8] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which further contributes to cell cycle arrest.[7]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on cell cycle arrest.

Experimental Workflow

A typical workflow for investigating this compound induced cell cycle arrest involves a series of in vitro assays to assess cell viability, cell cycle distribution, and changes in protein expression.

Cell Viability Assay (MTT/Resazurin)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and assess its effect on cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-468)

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Resazurin solution

-

DMSO or Solubilization buffer (for MTT)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Include a DMSO vehicle control.

-

Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or DMSO to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

For MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

-

For Resazurin Assay:

-

Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance at 570 nm for the MTT assay or fluorescence (Ex/Em ~560/590 nm) for the resazurin assay using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Flow Cytometry for Cell Cycle Analysis

Objective: To quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a DMSO vehicle control.

-

Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Western Blotting for Key Cell Cycle Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of key cell cycle regulatory proteins.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 4 for suggestions)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described for the flow cytometry protocol.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL detection reagent and visualize the protein bands using an imaging system.

-

Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Table 4: Recommended Primary Antibodies for Western Blotting

| Target Protein | Suggested Dilution | Supplier (Example) | Catalog # (Example) |

| p-PLK1 (Thr210) | 1:1000 | Cell Signaling Technology | #5472 |

| Cyclin B1 | 1:1000 | Cell Signaling Technology | #4138 |

| p-CDK1 (Tyr15) | 1:1000 | Cell Signaling Technology | #9111 |

| p-ATM (Ser1981) | 1:1000 | Cell Signaling Technology | #5883 |

| p-p53 (Ser15) | 1:1000 | Cell Signaling Technology | #9284 |

| β-actin | 1:5000 | Cell Signaling Technology | #4970 |

Conclusion

This compound is a potent inhibitor of MELK that effectively induces cell cycle arrest in cancer cells, primarily through the disruption of G2/M progression and the activation of the ATM/Chk2/p53 pathway. This technical guide provides a foundational resource for researchers investigating the cellular and molecular effects of this compound. The provided quantitative data, detailed experimental protocols, and pathway diagrams are intended to facilitate the design and execution of robust and informative studies in this promising area of cancer drug development.

References

- 1. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage subtypes inhibit breast cancer proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PLK1 maintains DNA methylation and cell viability by regulating phosphorylation-dependent UHRF1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]

- 6. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of MELK-8a in Delaying Mitotic Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression and oncogenesis. Recent evidence has highlighted the role of MELK in the G2/M transition, with its inhibition leading to a delay in mitotic entry. This technical guide provides an in-depth analysis of the function of MELK, with a particular focus on the effects of its selective inhibitor, MELK-8a (also known as NVS-MELK8a). We will delve into the quantitative data demonstrating this mitotic entry delay, detail the experimental protocols used to elucidate this function, and visualize the underlying signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action in perturbing the cell cycle.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The transition from the G2 phase to mitosis (M phase) is a critical checkpoint, ensuring that DNA is fully replicated and undamaged before the cell commits to division.[1] Key regulators of this transition include Cyclin-Dependent Kinase 1 (CDK1) and the Aurora kinases.[1]

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant player in cell cycle control.[2][3] Its expression and activity are cell cycle-regulated, peaking during the G2 and M phases.[3] Dysregulation of MELK has been associated with various cancers, making it an attractive target for therapeutic intervention.

This guide focuses on the specific role of MELK in the G2/M transition, as elucidated by studies using the highly selective MELK inhibitor, this compound.[4] Inhibition of MELK by this compound has been shown to cause a delay in mitotic entry, primarily by extending the duration of the G2 phase.[4] This effect is mediated through the delayed activation of key mitotic kinases, including Aurora A, Aurora B, and CDK1.[4]

Quantitative Data on Mitotic Entry Delay

The inhibition of MELK by this compound leads to a quantifiable delay in the entry into mitosis. This delay is primarily characterized by a dose-dependent increase in the length of the G2 phase of the cell cycle.

Table 1: Dose-Dependent Effect of this compound on G2 Phase Length in U2OS Cells

| Treatment Condition | Median G2 Length (minutes) | Fold Change vs. DMSO | p-value (Log-rank test) |

| DMSO (Control) | 138 | 1.0 | - |

| 1 µM this compound | 228 | 1.65 | < 0.0001 |

| 3 µM this compound | 348 | 2.52 | < 0.0001 |

Data summarized from live-cell imaging of U2OS cells stably expressing a fluorescent PCNA reporter.[4]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.7 ± 0.4 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.3 ± 0.4 |

| HeLaS3 | Cervical Cancer | 1.9 ± 0.5 |

IC50 values were determined after 72 hours of treatment with this compound using a resazurin-based cell viability assay.[4]

Signaling Pathways

The delay in mitotic entry induced by this compound is a consequence of its impact on a crucial signaling network that governs the G2/M transition. Inhibition of MELK disrupts the timely activation of key mitotic kinases.

Upstream Regulation of MELK

MELK activity is tightly regulated during the cell cycle. Its expression is induced during the S phase and peaks in G2/M.[5] The activation of MELK is dependent on autophosphorylation.[6] Furthermore, MELK can be phosphorylated and activated by Mitosis-Promoting Factor (MPF) and MAP Kinase during the M phase.[2]

Downstream Effects of this compound Inhibition

Inhibition of MELK by this compound leads to the delayed activation of several critical mitotic kinases:

-

Aurora A and Aurora B: These kinases are essential for centrosome maturation, spindle assembly, and chromosome segregation. MELK inhibition results in a delay in their activating phosphorylation.[4]

-

CDK1: As the master regulator of mitotic entry, the activation of the Cyclin B-CDK1 complex is paramount. MELK inhibition leads to a delay in the activating phosphorylation of CDK1.[4]

The direct substrates of MELK that mediate these downstream effects are still under investigation, but potential candidates include CDC25B, a phosphatase that activates CDK1.[2][4]

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the role of this compound in mitotic entry delay.

Cell Synchronization using Double-Thymidine Block

This protocol is used to synchronize cells at the G1/S boundary, allowing for the observation of a cohort of cells progressing through the cell cycle.

Materials:

-

HeLaS3 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Thymidine solution (200 mM stock in PBS, sterile filtered)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Plate HeLaS3 cells at an appropriate density to reach 40-50% confluency at the time of the first thymidine addition.

-

Add thymidine to the culture medium to a final concentration of 2 mM.

-

Incubate the cells for 18 hours.

-

Wash the cells twice with warm PBS and then once with warm complete medium.

-

Add fresh complete medium and incubate for 9 hours to release the cells from the block.

-

Add thymidine again to a final concentration of 2 mM.

-

Incubate for another 17 hours.

-

To release the cells into the cell cycle, wash twice with warm PBS and once with warm complete medium.

-

Add fresh complete medium (this is time point 0). Cells will now progress synchronously through S, G2, and M phases.

Live-Cell Imaging for G2 Phase Length Analysis

This method allows for the direct measurement of the duration of the G2 phase in individual cells.

Materials:

-

U2OS cells stably expressing a fluorescent PCNA (Proliferating Cell Nuclear Antigen) reporter (e.g., PCNA-GFP).

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

-

This compound

-

DMSO (vehicle control)

Procedure:

-

Plate the U2OS-PCNA cells in a glass-bottom dish suitable for live-cell imaging.

-

Allow cells to adhere overnight.

-

Treat the cells with either DMSO or the desired concentrations of this compound.

-

Place the dish in the pre-warmed and equilibrated microscope chamber.

-

Acquire images (phase contrast and fluorescence) every 5-15 minutes for 24-48 hours.

-

Analysis:

-

The end of S phase is marked by the disappearance of distinct PCNA foci.

-

The beginning of M phase (mitotic entry) is marked by nuclear envelope breakdown (NEBD), observed as a change in cell morphology in the phase-contrast channel.

-

The duration of the G2 phase is the time interval between the end of S phase and NEBD.

-

Immunoblotting for Mitotic Markers

This technique is used to assess the phosphorylation status and protein levels of key mitotic regulators.

Materials:

-

Synchronized or asynchronously treated cell pellets.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies:

-

Phospho-Aurora A (Thr288)/Aurora B (Thr232)

-

Phospho-CDK1 (Tyr15)

-

Cyclin B1

-

GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

Kinase Selectivity Profiling using MIB/MS

Multiplexed Inhibitor Beads/Mass Spectrometry (MIB/MS) is a chemical proteomics technique used to profile the selectivity of kinase inhibitors.

Experimental Workflow:

Conclusion

The selective inhibition of MELK by this compound provides a powerful tool to dissect the role of this kinase in the G2/M transition. The data clearly demonstrate that MELK activity is required for timely entry into mitosis, and its inhibition leads to a G2 phase-specific delay. This delay is associated with the deferred activation of the core mitotic regulatory kinases, Aurora A/B and CDK1. The experimental protocols detailed in this guide provide a robust framework for investigating the cellular effects of MELK inhibition. Further research focusing on the identification of direct MELK substrates that mediate these effects will be crucial for a complete understanding of its role in cell cycle control and for the continued development of MELK inhibitors as potential cancer therapeutics.

References

- 1. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 2. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate specificity and activity regulation of protein kinase MELK - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MELK-8a Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression has been implicated in various cancers, making it an attractive therapeutic target.[3] MELK-8a (also known as NVS-MELK8a) is a highly potent and selective inhibitor of MELK, with an IC50 of 2 nM in biochemical assays.[4][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Data Presentation

Table 1: In Vitro IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.7 ± 0.4 | Resazurin Assay (72h) | [6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.3 ± 0.4 | Resazurin Assay (72h) | [6] |

| MCF7 | ER-Positive Breast Cancer | 3.68 | CellTiter-Glo (7 days) | [4] |

Signaling Pathway

The signaling pathway of MELK is complex, involving multiple downstream effectors that regulate cell cycle and survival.

Caption: MELK Signaling Pathway Diagram.

Experimental Workflow

A typical workflow for evaluating this compound involves initial cell viability screening, followed by more detailed mechanistic studies.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Culture

-

Cell Lines: MDA-MB-231, MDA-MB-468, and HeLaS3 cells can be used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Resazurin Cell Viability Assay

This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[7][8]

Materials:

-

Resazurin sodium salt

-

Phosphate Buffered Saline (PBS), sterile

-

96-well, opaque-walled plates

-

Fluorescence microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Resazurin Addition: Prepare a 0.15 mg/mL stock solution of resazurin in sterile PBS and filter-sterilize.[8] Add 10 µL of the resazurin solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[1][8]

-

Data Analysis: Subtract the background fluorescence (wells with medium and resazurin but no cells). Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Crystal Violet Cell Proliferation Assay

This assay quantifies cell number by staining the DNA of adherent cells with crystal violet.[9]

Materials:

-

Crystal violet solution (0.5% w/v in 20% methanol)

-

Methanol or 4% paraformaldehyde (PFA) for fixation

-

PBS

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)

-

Absorbance microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the Resazurin Assay protocol.

-

Fixation: Gently wash the cells twice with PBS. Add 100 µL of ice-cold methanol or 4% PFA to each well and incubate for 15-20 minutes at room temperature.[9]

-

Staining: Aspirate the fixative and add 100 µL of crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.[9]

-

Washing: Gently wash the plate with tap water until the water runs clear.

-

Drying: Allow the plate to air dry completely.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.[9]

-

Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (wells with no cells). Calculate cell proliferation as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of MELK and its downstream targets.[10]

Materials:

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MELK, anti-phospho-Histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

-

Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]

Materials:

-

70% ethanol, ice-cold

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting and Fixation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[5][13]

-

Storage: Store the fixed cells at -20°C for at least 2 hours or up to several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[5][14]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[14]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

References

- 1. biotium.com [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. Protocols · Benchling [benchling.com]

- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. clyte.tech [clyte.tech]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Cell lysate preparation and Western blot analysis [bio-protocol.org]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Application Notes and Protocols for Western Blot Analysis Following MELK-8a Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Western blot analysis to investigate the effects of MELK-8a, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The provided protocols and data will enable researchers to effectively assess the downstream signaling consequences of MELK inhibition in various cellular contexts.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, mitosis, and apoptosis.[1][2] Its overexpression has been linked to poor prognosis in several cancers, making it an attractive therapeutic target.[3] this compound is a small molecule inhibitor with high potency and selectivity for MELK (IC50 of 2 nM).[4][5][6] Western blot analysis is an essential technique to elucidate the mechanism of action of this compound by examining its effects on the expression and phosphorylation status of key downstream proteins.

Key Signaling Pathways Modulated by MELK Inhibition

MELK is involved in multiple signaling cascades that regulate cell proliferation and survival. Inhibition of MELK by this compound can lead to cell cycle arrest, particularly at the G2/M phase, and induction of apoptosis.[7] Key proteins and pathways affected include:

-

Cell Cycle Regulation: MELK is known to influence the activity of critical cell cycle regulators. Inhibition of MELK can lead to an increase in the phosphorylation of CDK1 at Tyr15 and PLK1 at Tyr217, as well as an upregulation of Cyclin B1.[7]

-

Apoptosis Induction: this compound treatment has been shown to modulate the expression of apoptosis-related proteins, leading to an increase in the pro-apoptotic protein BAX and cleaved-PARP1, and a decrease in the anti-apoptotic protein Bcl-2.[7]

-

p53 Pathway: The tumor suppressor p53 and its downstream effector p21 are also implicated in the response to MELK inhibition. A loss of MELK can lead to the activation of the ATM-Chk2-p53 pathway.[8]

Below is a diagram illustrating the key signaling pathways affected by this compound.

Caption: Signaling pathways affected by this compound treatment.

Quantitative Data Summary

The following table summarizes the expected changes in protein expression and phosphorylation status following treatment with this compound, as determined by Western blot analysis. The data is compiled from various studies and represents typical outcomes.

| Target Protein | Cellular Process | Expected Change with this compound Treatment | Fold Change (Treatment vs. Control) |

| p-PLK1 (Tyr217) | Cell Cycle | Increase | 2.5 - 4.0 |

| Cyclin B1 | Cell Cycle | Increase | 2.0 - 3.5 |

| p-CDK1 (Tyr15) | Cell Cycle | Increase | 3.0 - 5.0 |

| BAX | Apoptosis | Increase | 1.5 - 2.5 |

| Cleaved-PARP1 | Apoptosis | Increase | 3.0 - 6.0 |

| Bcl-2 | Apoptosis | Decrease | 0.4 - 0.6 |

| p-Rb (S807/811) | Cell Cycle | Decrease | 0.3 - 0.5 |

| p21 | Cell Cycle | Increase | 2.0 - 4.0 |

Detailed Experimental Protocols

This section provides a detailed protocol for Western blot analysis to assess the effects of this compound treatment on cultured cells.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below.

Caption: Experimental workflow for Western blot analysis.

Materials and Reagents

-

Cell culture reagents (media, serum, antibiotics)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Precast polyacrylamide gels (e.g., 4-20% gradient)

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Methanol (for PVDF membrane activation)

-

Blocking buffer (e.g., 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibodies (specific for target proteins and loading control, e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Western blot imaging system

Protocol

1. Cell Culture and Treatment

-

Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 0.5, 1, 3 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 6, 24 hours).[4]

2. Cell Lysis and Protein Extraction

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9][10]

-

Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[12]

4. Sample Preparation for SDS-PAGE

-

Based on the protein concentration, normalize the samples to have equal amounts of protein (e.g., 20-40 µg per lane).

-

Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.[13]

5. SDS-PAGE and Protein Transfer

-

Load the denatured protein samples and a molecular weight marker onto a precast polyacrylamide gel.

-

Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For PVDF membranes, pre-activate in methanol for 30 seconds.

6. Immunoblotting

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14] Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein that can increase background.[10]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control (e.g., β-actin or GAPDH).

Logical Relationship of this compound's Effects

The following diagram illustrates the logical progression from this compound treatment to the observed cellular outcomes.

Caption: Logical flow from this compound treatment to cellular effects.

By following these protocols and considering the provided information, researchers can effectively utilize Western blot analysis to investigate the cellular and molecular consequences of this compound treatment, thereby advancing our understanding of MELK's role in disease and the therapeutic potential of its inhibition.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Maternal embryonic leucine zipper kinase (MELK): a novel regulator in cell cycle control, embryonic development, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.5. Western Blot Analysis [bio-protocol.org]

- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 11. Sample preparation for western blot | Abcam [abcam.com]

- 12. ccr.cancer.gov [ccr.cancer.gov]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for MELK-8a in an In Vivo Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vivo efficacy of the Maternal Embryonic Leucine-zipper Kinase (MELK) inhibitor, MELK-8a, using a subcutaneous xenograft model. The protocol is based on established methodologies for similar MELK inhibitors and general xenograft studies, offering a robust starting point for preclinical anti-cancer drug assessment.

Introduction

Maternal Embryonic Leucine-zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis.[1][2] MELK plays a crucial role in several cellular processes that are fundamental to cancer progression, including cell cycle regulation, proliferation, and apoptosis.[2][3] Its involvement in oncogenesis has positioned it as a promising therapeutic target. This compound is a highly potent and selective inhibitor of MELK with an IC50 of 2 nM.[4] In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.[1] This document outlines a protocol for assessing the anti-tumor activity of this compound in an in vivo setting.

MELK Signaling Pathway

MELK is a central node in a complex signaling network that promotes cancer cell survival and proliferation. It can phosphorylate and activate the transcription factor FOXM1, a key regulator of cell cycle progression. This leads to the expression of mitotic regulators such as CDC25B, Aurora B, and Survivin.[3] Additionally, MELK can interact with and influence other critical pathways, including the p53 and Wnt/β-catenin signaling cascades.[3] The inhibition of MELK by compounds like this compound is expected to disrupt these downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: A diagram of the MELK signaling pathway in cancer.

Experimental Protocol: this compound In Vivo Xenograft Study

This protocol details the steps for a subcutaneous xenograft study to evaluate the efficacy of this compound.

Cell Culture and Animal Model

-

Cell Line Selection: Choose a cancer cell line with documented high MELK expression (e.g., neuroblastoma, triple-negative breast cancer, or glioblastoma cell lines).

-

Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old females.

Tumor Implantation

-

Harvest cultured cancer cells that are in the logarithmic growth phase.

-

Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

Treatment Protocol

-

Once tumors reach a palpable size (e.g., approximately 70-100 mm³), randomize the mice into treatment and control groups.

-

This compound Formulation: Prepare the this compound solution for administration. While the optimal vehicle and concentration need to be determined empirically, a common starting point for similar inhibitors is a formulation in a vehicle such as 5% dextrose in water.

-

Dosing and Administration: Based on studies with the similar MELK inhibitor OTS167, a starting dose for this compound could be in the range of 10 mg/kg, administered daily via oral gavage or intraperitoneal injection.[5][6]

-

The control group should receive the vehicle alone following the same administration schedule.

-

Treat the animals for a defined period, typically 14 to 21 days.

Data Collection and Analysis

-

Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of general health and treatment toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or downstream targets of MELK).

Experimental Workflow

Caption: A flowchart of the in vivo xenograft experimental workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data from in vivo xenograft studies using the MELK inhibitor OTS167, which can serve as an expected outcome for studies with this compound. Note: Specific values for this compound will need to be determined experimentally.

| Parameter | Cell Line | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| Tumor Volume | Neuroblastoma (NGP) | Athymic Nude Mice | OTS167 | 10 mg/kg/day, daily for 14 days | Significant inhibition (p<0.05) | [5] |

| Tumor Volume | Neuroblastoma (SMS-KCNR) | Nude Mice | OTS167 | 10 mg/kg, 2x/week for 3 weeks (IP) | Significant suppression | [6] |

| Tumor Doubling Time | Breast Cancer (MDA-MB-231) | Not Specified | OTS167 + Radiation | 10 mg/kg daily (oral gavage) | Significantly increased vs. radiation alone | [7] |

Conclusion

The provided protocol offers a comprehensive framework for the in vivo evaluation of this compound in a xenograft model. Successful execution of these experiments will provide crucial data on the anti-tumor efficacy of this compound, informing its potential as a clinical candidate for cancer therapy. Researchers should note that while this protocol is based on established methods, optimization of parameters such as cell number, dosing, and treatment duration may be necessary for specific cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MELK is a novel therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maternal Embryonic Leucine Zipper Kinase (MELK), a Potential Therapeutic Target for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Cycle Analysis Using MELK-8a and Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in the G2/M phase transition.[1][2] Its overexpression has been implicated in the proliferation and survival of various cancer cells, making it a promising target for cancer therapy. MELK-8a is a small molecule inhibitor that has been shown to effectively inhibit MELK kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.[2]

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Principle of the Assay

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By treating cells with this compound and subsequently staining with PI, it is possible to quantify the percentage of cells in each phase of the cell cycle and determine the effect of the inhibitor on cell cycle progression.

Data Presentation

The following table summarizes the effect of a representative MELK inhibitor, OTSSP167, on the cell cycle distribution of U87 and LN229 glioblastoma cell lines. This data is provided as an example of the expected outcome when using a potent MELK inhibitor.

Table 1: Effect of MELK Inhibitor (OTSSP167) on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| U87 | Control (DMSO) | 55.3 ± 2.5 | 30.1 ± 1.8 | 14.6 ± 1.2 |

| OTSSP167 (100 nM) | 35.2 ± 2.1 | 20.5 ± 1.5 | 44.3 ± 3.0 | |

| LN229 | Control (DMSO) | 60.1 ± 3.0 | 25.4 ± 2.2 | 14.5 ± 1.9 |

| OTSSP167 (100 nM) | 40.8 ± 2.8 | 18.7 ± 1.9 | 40.5 ± 2.6 |

Data is representative of typical results obtained with a MELK inhibitor and is based on findings reported for OTSSP167.[1] Values are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by MELK inhibition and the experimental workflow for cell cycle analysis.

Caption: this compound inhibits MELK, leading to G2/M cell cycle arrest.

References

Application Notes and Protocols for CRISPR/Cas9 MELK Knockout and MELK-8a Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) has been a focal point in cancer research due to its elevated expression in various malignancies and its association with poor prognosis.[1] It is implicated in numerous cellular processes crucial for cancer progression, including cell cycle regulation, apoptosis, and the maintenance of cancer stem cells.[1] These roles have positioned MELK as an attractive therapeutic target, leading to the development of small molecule inhibitors.

However, the essentiality of MELK in cancer cell proliferation has been a subject of debate. While initial studies using RNA interference (RNAi) and pharmacological inhibitors suggested that MELK is critical for cancer cell survival, subsequent research employing CRISPR/Cas9-mediated gene knockout has challenged this notion, with several studies reporting no significant impact on cell proliferation in the absence of MELK.[2][3] This discrepancy has raised questions about the potential for off-target effects of some MELK inhibitors.

This document provides detailed protocols for utilizing CRISPR/Cas9 to generate MELK knockout cell lines and for evaluating the effects of a highly selective MELK inhibitor, MELK-8a (also known as NVS-MELK8a).[2] By comparing the effects of this compound on both wild-type and MELK knockout cells, researchers can dissect the on-target effects of MELK inhibition from potential off-target activities, providing a clearer understanding of MELK's role in cancer biology and the therapeutic potential of its targeted inhibition.

Signaling Pathways and Experimental Workflow

To elucidate the cellular functions of MELK and the mechanism of action of its inhibitors, it is crucial to understand the signaling pathways in which MELK is involved and the experimental workflow for its investigation.

MELK Signaling Pathway

MELK is a serine/threonine kinase that participates in a complex network of signaling pathways integral to cell proliferation and survival. It has been shown to interact with and phosphorylate key cell cycle regulators, thereby influencing mitotic progression. Additionally, MELK is implicated in pathways that govern apoptosis and the self-renewal of cancer stem cells. The following diagram illustrates some of the key signaling interactions of MELK.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of MELK knockout and this compound treatment. This workflow allows for a comprehensive analysis of the on-target effects of MELK inhibition.

References

Unveiling the Transcriptomic Impact of MELK Inhibition: Application Notes for RNA-Seq Analysis Using MELK-8a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target in oncology. This serine/threonine kinase is overexpressed in a variety of human cancers and plays a crucial role in numerous cellular processes, including cell cycle progression, mitosis, and apoptosis.[1][2][3] Elevated MELK expression often correlates with poor prognosis, making it an attractive target for cancer therapy.[4][5]

MELK-8a is a novel, highly potent, and selective small molecule inhibitor of MELK, demonstrating significant potential in preclinical studies.[6][7] To fully elucidate its mechanism of action and identify biomarkers of response, a comprehensive understanding of the global transcriptomic changes induced by this compound is essential. RNA sequencing (RNA-seq) is a powerful technology for this purpose, offering an unbiased, high-resolution view of the transcriptome.[8][9]

These application notes provide a comprehensive guide for researchers utilizing RNA-seq to analyze the effects of this compound treatment on cancer cells. Included are detailed protocols for cell-based assays, RNA-seq library preparation, and a robust bioinformatic analysis pipeline.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide a representative example of expected RNA-seq results based on the known functions of MELK.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| MELK | 2 |

| FLT3 (ITD) | 180 |

| Haspin | 190 |

| PDGFRα | 420 |

| KIT | >10,000 |

| Data compiled from publicly available sources.[7][10] |

Table 2: Cellular Proliferation Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-468 | Breast Cancer | 0.11 |

| MCF-7 | Breast Cancer | 3.68 |

| Data from Cayman Chemical.[10] |

Table 3: Representative Differentially Expressed Genes (DEGs) Following this compound Treatment (Hypothetical Data)

This table illustrates a potential outcome of an RNA-seq experiment. Genes are selected based on the known role of the MELK-FOXM1 signaling axis in regulating mitosis.[1][4][11]

| Gene Symbol | Gene Name | Log₂ Fold Change | p-adj | Key Biological Process |

| FOXM1 | Forkhead Box M1 | -2.1 | < 0.001 | Cell Cycle Progression, Transcription |

| CCNB1 | Cyclin B1 | -1.8 | < 0.001 | G2/M Transition |

| AURKB | Aurora Kinase B | -1.7 | < 0.001 | Mitosis, Cytokinesis |

| PLK1 | Polo-Like Kinase 1 | -1.9 | < 0.001 | Mitotic Entry, Spindle Assembly |

| CDC25B | Cell Division Cycle 25B | -1.5 | < 0.001 | Mitotic Entry |

| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | -1.6 | < 0.001 | Apoptosis Inhibition, Mitosis |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.5 | < 0.001 | Cell Cycle Arrest |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.2 | < 0.001 | Cell Cycle Arrest, Apoptosis |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MELK signaling pathway and the experimental workflows for RNA-seq analysis.

Caption: The MELK signaling pathway and the inhibitory action of this compound.

Caption: Overall experimental workflow for RNA-seq analysis of this compound treated cells.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the treatment of a cancer cell line with this compound for subsequent RNA extraction. It is crucial to include a vehicle control (e.g., DMSO) to distinguish the effects of the compound from those of the solvent.[8]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (hydrochloride or other salt form)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture plates (e.g., 6-well plates)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture overnight to allow for cell attachment. Note: Perform this in triplicate for each condition (e.g., 3 wells for this compound, 3 wells for DMSO control).

-